2-(4-Fluorobenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[(4-FLUOROPHENYL)METHYL]-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a 4-fluorophenylmethyl group and a 3-methoxyphenyl group. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[(4-FLUOROPHENYL)METHYL]-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. This reaction leads to the formation of the triazole ring, which is then fused with the pyrimidine ring to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired reaction.
Major Products: The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-[(4-FLUOROPHENYL)METHYL]-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-FLUOROPHENYL)METHYL]-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in mediating inflammatory responses. Additionally, it can modulate the expression of endoplasmic reticulum chaperones and apoptosis markers, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazole-Pyrimidine Hybrids: These hybrids have shown potential as neuroprotective and anti-neuroinflammatory agents.
The uniqueness of 2-[(4-FLUOROPHENYL)METHYL]-7-(3-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H15FN4O |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H15FN4O/c1-25-16-4-2-3-14(12-16)17-9-10-21-19-22-18(23-24(17)19)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3 |
InChI Key |
YFCKBQJRTHJRIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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